3,3',4',5,6,7,8-Heptamethoxyflavone
Overview
Description
3,3’,4’,5,6,7,8-Heptamethoxyflavone is a flavonoid found in mandarin orange peel . It has been shown to exhibit anti-tumor initiating and anti-neuroinflammatory activities . It inhibits collagenase activity and increases the content of type I procollagen in human dermal fibroblast neonatal (HDFn) cells . It also induces brain-derived neurotrophic factor (BDNF) expression via cAMP/ERK/CREB signaling and reduces phosphodiesterase activity in C6 cells .
Molecular Structure Analysis
The molecular formula of 3,3’,4’,5,6,7,8-Heptamethoxyflavone is C22H24O9 . Its molecular weight is 432.4206 . The IUPAC Standard InChI is InChI=1S/C22H24O9/c1-24-12-9-8-11 (10-13 (12)25-2)16-19 (27-4)15 (23)14-17 (26-3)20 (28-5)22 (30-7)21 (29-6)18 (14)31-16/h8-10H,1-7H3 .Physical And Chemical Properties Analysis
3,3’,4’,5,6,7,8-Heptamethoxyflavone is a light yellow powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . The predicted density is 1.31±0.1 g/cm3 . The melting point is 129-131 °C , and the predicted boiling point is 618.7±55.0 °C .Scientific Research Applications
Summary of the Application
HMF has been found to ameliorate depressive-like behavior and hippocampal neurochemical changes in mice subjected to chronic unpredictable mild stress . This application is particularly relevant in the field of neurology and mental health research.
Methods of Application
The study involved the oral administration of HMF to mice subjected to chronic unpredictable mild stress (CUMS). The effects of HMF on body weight loss, depressive-like behavior, and neurochemical changes in the hippocampus were then observed .
Results or Outcomes
HMF was found to improve CUMS-induced pathological conditions, including body weight loss and depressive-like behavior. It also reversed CUMS-induced neurochemical changes, such as reduction in brain-derived neurotrophic factor (BDNF) expression, decrease in neurogenesis, and decreased level of phosphorylated calcium-calmodulin-dependent protein kinase II in the hippocampus .
Application in Immunology
Summary of the Application
HMF, a citrus polymethoxylated flavone, has been found to attenuate inflammation in the mouse hippocampus . This application is significant in the field of immunology and inflammation research.
Methods of Application
The study involved the subcutaneous injection of HMF into mice that had been intrahippocampally injected with lipopolysaccharide (LPS), a compound known to induce inflammation .
Results or Outcomes
HMF was found to suppress LPS-induced losses in body weight, microglial activation in the hippocampus, and interleukin-1β mRNA expression in the hippocampus .
Application in Dermatology
Summary of the Application
HMF, a flavonoid in C. unshiu peels, has been found to inhibit collagenase activity and increase type I procollagen content in human dermal fibroblast neonatal (HDFn) cells . This application is significant in the field of dermatology and skin health research.
Methods of Application
The study involved the application of HMF to HDFn cells, followed by the observation of changes in collagenase activity and type I procollagen content .
Results or Outcomes
HMF was found to inhibit collagenase activity and increase type I procollagen content in HDFn cells .
Application in Oncology
Summary of the Application
HMF, a citrus polymethoxylated flavone, has been found to have potential anticancer bioactivity . This application is significant in the field of oncology and cancer research.
Methods of Application
The study involved the application of HMF to A549 cells, a type of lung cancer cell line . The anticancer effects of HMF were then evaluated .
Results or Outcomes
HMF was found to inhibit A549 cell proliferation and induce cell cycle arrest at the G2/M phase, cell apoptosis, and reactive oxygen species (ROS) accumulation .
Application in Pharmacology
Summary of the Application
HMF, a citrus polymethoxyflavone, has been found to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus of a corticosterone-induced depression-like mouse model . This application is significant in the field of pharmacology and drug development.
Methods of Application
The study involved the subcutaneous administration of HMF to mice that had been induced with corticosterone. The effects of HMF on BDNF expression in the hippocampus were then observed .
Results or Outcomes
HMF was found to increase the expression of BDNF in the hippocampus of the mice. This suggests that HMF could be beneficial for the upregulation of BDNF in the hippocampus via the extracellular signal-regulated kinase1/2 (ERK1/2)/MAP system, which may account for its antidepression effects .
Application in Oncology
Summary of the Application
HMF, a citrus polymethoxyflavone, has been found to have potential anticancer bioactivity . This application is significant in the field of oncology and cancer research.
Methods of Application
The study involved the application of HMF to A549 cells, a type of lung cancer cell line . The anticancer effects of HMF were then evaluated .
Results or Outcomes
HMF was found to inhibit A549 cell proliferation and induce cell cycle arrest at G2/M phase, cell apoptosis, and reactive oxygen species (ROS) accumulation .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-12-9-8-11(10-13(12)25-2)16-19(27-4)15(23)14-17(26-3)20(28-5)22(30-7)21(29-6)18(14)31-16/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXJHQZOHUYEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151912 | |
Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxynobiletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,5,6,7,8,3',4'-Heptamethphoxyflavone | |
CAS RN |
1178-24-1 | |
Record name | 3,5,6,7,8,3′,4′-Heptamethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1178-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4',5,6,7,8-Heptamethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6,7,8,3',4'-HEPTAMETHPHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288R4CAV1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methoxynobiletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
129 - 131 °C | |
Record name | 3-Methoxynobiletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.